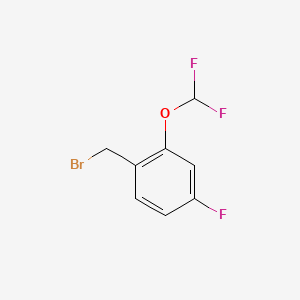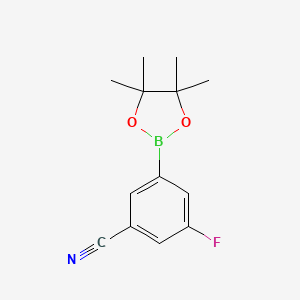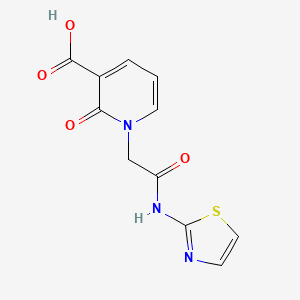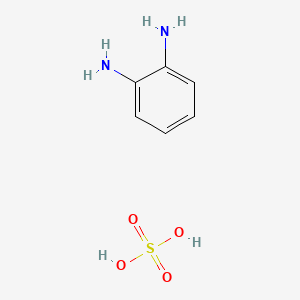
1,2-Phenylendiaminsulfat
Übersicht
Beschreibung
1,2-Phenylenediamine Sulfate, also known as benzene-1,2-diamine sulfate, is a compound with the molecular formula C6H10N2O4S . It appears as colorless monoclinic crystals if pure; the technical grade can be brownish-yellow crystals or a sandy brown solid . It is used in the manufacture of dyes, photography, and organic synthesis .
Molecular Structure Analysis
The molecular weight of 1,2-Phenylenediamine Sulfate is 206.22 g/mol . The InChI representation of the molecule is InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) . The Canonical SMILES representation is C1=CC=C(C(=C1)N)N.OS(=O)(=O)O .
Physical And Chemical Properties Analysis
1,2-Phenylenediamine Sulfate has a molecular weight of 206.22 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The exact mass and monoisotopic mass of the compound are 206.03612798 g/mol . The topological polar surface area is 135 Ų .
Wissenschaftliche Forschungsanwendungen
Umweltüberwachung
1,2-Phenylendiaminsulfat wird in der Umweltüberwachung verwendet, um Schadstoffe nachzuweisen und zu quantifizieren. Seine Empfindlichkeit gegenüber bestimmten Schadstoffen ermöglicht die Entwicklung von Assays, mit denen die Umweltverschmutzungsgrade präzise gemessen werden können.
Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von this compound, was seine Vielseitigkeit und Bedeutung in verschiedenen Bereichen der wissenschaftlichen Forschung unterstreicht .
Safety and Hazards
1,2-Phenylenediamine Sulfate is harmful if swallowed or in contact with skin . It may cause an allergic skin reaction and serious eye irritation . It is toxic if inhaled and suspected of causing cancer . It can cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
Given the worldwide popularity of hair dyeing, there is an urgent need to understand the toxicities and risks associated with exposure to chemicals found in hair dye formulations, including 1,2-Phenylenediamine Sulfate . It is anticipated that in-depth chemical and systems toxicology studies harnessing modern and emerging techniques can shed light on this public health concern in the future .
Biochemische Analyse
Biochemical Properties
1,2-Phenylenediamine Sulfate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as peroxidases and oxidases, which catalyze the oxidation of 1,2-Phenylenediamine Sulfate to form colored products. These interactions are crucial in various analytical techniques, including colorimetric assays and enzyme-linked immunosorbent assays (ELISAs). The compound also forms complexes with metal ions, which can influence its reactivity and stability in biochemical reactions .
Cellular Effects
1,2-Phenylenediamine Sulfate has been shown to affect various types of cells and cellular processes. In cancer cell lines such as A549 and MCF7, it exhibits cytotoxic effects, leading to cell death. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress, leading to the activation of stress response pathways and alterations in gene expression .
Molecular Mechanism
At the molecular level, 1,2-Phenylenediamine Sulfate exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, altering their structure and function. The compound can also inhibit or activate enzymes, depending on the context of the reaction. For example, it can inhibit peroxidases by forming stable complexes with the enzyme’s active site, preventing substrate binding and catalysis. Additionally, 1,2-Phenylenediamine Sulfate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 1,2-Phenylenediamine Sulfate can change over time in laboratory settings. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Over time, degradation products may accumulate, potentially altering the compound’s biochemical activity. Long-term studies have shown that 1,2-Phenylenediamine Sulfate can have sustained effects on cellular function, including prolonged oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 1,2-Phenylenediamine Sulfate vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of 1,2-Phenylenediamine Sulfate can cause adverse effects such as organ damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur .
Metabolic Pathways
1,2-Phenylenediamine Sulfate is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes. In phase II reactions, it undergoes conjugation with molecules such as glucuronic acid and glutathione, facilitating its excretion from the body. These metabolic pathways are crucial for detoxifying 1,2-Phenylenediamine Sulfate and preventing its accumulation in tissues .
Transport and Distribution
Within cells and tissues, 1,2-Phenylenediamine Sulfate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and interactions with cellular components. For example, it may accumulate in specific organelles or tissues where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 1,2-Phenylenediamine Sulfate can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding the subcellular localization of 1,2-Phenylenediamine Sulfate is crucial for elucidating its mechanisms of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
benzene-1,2-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXGBOBXYFSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74710-09-1 | |
| Record name | 1,2-Phenylenediamine Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






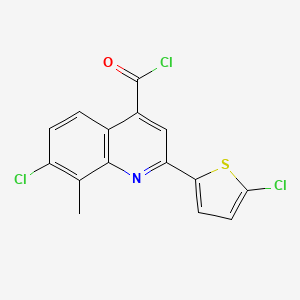

![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1451312.png)


